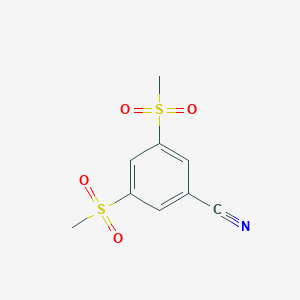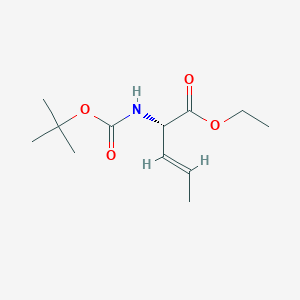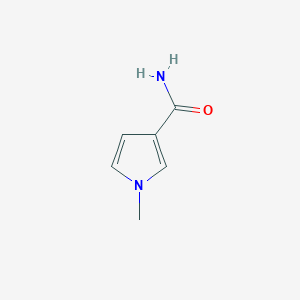![molecular formula C7H5N3O2 B063782 Acide imidazo[1,2-b]pyridazine-2-carboxylique CAS No. 160911-42-2](/img/structure/B63782.png)
Acide imidazo[1,2-b]pyridazine-2-carboxylique
Vue d'ensemble
Description
Imidazo[1,2-b]pyridazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,2-b]pyridazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-b]pyridazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement des maladies auto-immunes
Il a été constaté que les dérivés de l'acide imidazo[1,2-b]pyridazine-2-carboxylique inhibent l'IL-17A, une cytokine pathologique majeure sécrétée par les cellules Th17 . Cette cytokine joue un rôle essentiel dans l'inflammation chronique et est un moteur majeur des dommages tissulaires . Par conséquent, ces composés peuvent être utilisés dans le traitement des maladies auto-immunes telles que le psoriasis, la polyarthrite rhumatoïde et la sclérose en plaques .
Traitement du psoriasis
L'importance cruciale de l'axe IL-23/IL-17 dans la pathogenèse de la maladie psoriasique a donné lieu à de nombreux nouveaux traitements biologiques ciblant ces cytokines . Les dérivés de l'this compound, en tant qu'inhibiteurs de l'IL-17A, peuvent améliorer considérablement les symptômes cutanés et articulaires chez les patients atteints de psoriasis modéré à sévère .
Traitement de la polyarthrite rhumatoïde
La polyarthrite rhumatoïde est une autre maladie auto-immune où l'axe IL-23/IL-17 joue un rôle crucial . Les dérivés de l'this compound peuvent être utilisés pour traiter cette affection en inhibant l'IL-17A .
Traitement de la sclérose en plaques
La sclérose en plaques est une maladie chronique qui affecte le système nerveux central. L'axe IL-23/IL-17 est également impliqué dans la pathogenèse de cette maladie . Par conséquent, les dérivés de l'this compound peuvent être utilisés comme option de traitement .
Traitement de l'inflammation
L'IL-17A est une cytokine pro-inflammatoire qui joue un rôle essentiel dans les réponses immunitaires et inflammatoires normales aux agents pathogènes
Mécanisme D'action
Target of Action
Imidazo[1,2-b]pyridazine-2-carboxylic acid primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from carrying out its normal function, which in turn reduces inflammation and tissue damage .
Biochemical Pathways
The IL-17A pathway is the primary biochemical pathway affected by this compound . IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound disrupts this pathway, potentially alleviating the symptoms of these diseases .
Result of Action
The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-2-carboxylic acid can lead to a reduction in inflammation and tissue damage, potentially improving the symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Action Environment
The action of Imidazo[1,2-b]pyridazine-2-carboxylic acid can be influenced by various environmental factors.
Propriétés
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVUCPOYNIOJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442002 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160911-42-2 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?
A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []
Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?
A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)




![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)


![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
